N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin core fused with a sulfanylidene group at position 6 and a propanamide side chain substituted with a 4-chlorophenethyl group. The 4-chlorophenyl moiety may enhance lipophilicity and membrane permeability, while the sulfanylidene group could contribute to hydrogen bonding or redox activity .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-13-3-1-12(2-4-13)5-7-22-18(25)6-8-24-19(26)14-9-16-17(28-11-27-16)10-15(14)23-20(24)29/h1-4,9-10H,5-8,11H2,(H,22,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQQMQQEVUBARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic potential, although further research is needed.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and chlorophenyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Compound: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
- Sulfur Functionalization: The sulfanyl group is substituted with a 2-oxo-2-phenylethyl moiety instead of a sulfanylidene. This substitution alters electronic properties, as sulfanylidene (C=S) is more polarizable than a thioether (C-S-C), which may influence binding to sulfur-seeking targets like cysteine proteases .
Compound: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one
- Key Differences: Core Structure: A tetrahydroquinazolinone core replaces the [1,3]dioxolo[4,5-g]quinazolin system, reducing conformational rigidity. Substituents: Methoxyphenyl groups dominate, which may enhance π-π stacking interactions but reduce metabolic stability compared to the chloro substituent in the target compound .
Substituent-Driven Pharmacokinetic and Pharmacodynamic Profiles
Compound: 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Key Similarities :
- Both compounds feature a 4-chlorophenyl group, suggesting shared target selectivity (e.g., kinase or protease inhibition).
- Key Differences :
Compounds (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide)
Docking Studies (Inferred from )
For example:
- The sulfanylidene group in the target compound may form hydrogen bonds with catalytic residues in immunoproteasomes (as suggested in ’s context), whereas methoxy-substituted analogs () might exhibit weaker interactions due to reduced polarity .
Comparative Data Table
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a synthetic compound with a complex structure that incorporates a chlorophenyl group and a quinazolinone core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C25H20ClN3O4S
- Molecular Weight : 494.0 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or alter receptor signaling pathways. For instance, it has been suggested that the quinazolinone core can inhibit certain enzymes involved in metabolic pathways or act as a competitive inhibitor at receptor sites.
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene... exhibit antimicrobial properties. For example:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Anticancer Potential
The quinazoline derivatives are often investigated for their anticancer properties:
- Cell Proliferation Inhibition : Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines .
Case Studies and Research Findings
-
Study on Quinazoline Derivatives :
- A study evaluated various quinazoline derivatives for their anticancer activity. The findings suggested that modifications on the quinazoline core could enhance cytotoxic effects against cancer cells.
- In Vivo Studies :
- Binding Affinity Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?
The synthesis typically involves multi-step organic reactions:
- Quinazoline Core Formation : Cyclization reactions using precursors like substituted anthranilic acids or thiourea derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Functional Group Introduction : Sulfanylidene and chlorophenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, thiolation steps may require anhydrous conditions and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvents: ethanol/water mixtures) is used to achieve >95% purity .
Q. Which functional groups in the compound are critical for its reactivity and biological activity?
Key functional groups include:
- Quinazoline Core : Provides a planar aromatic system for π-π stacking with biological targets .
- Sulfanylidene Group (C=S) : Enhances electrophilicity and participates in hydrogen bonding or redox interactions .
- 4-Chlorophenyl Ethyl Side Chain : Improves lipophilicity and target binding via hydrophobic interactions .
Q. What analytical techniques are essential for characterizing the compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and conformational details (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition in thiolation steps, while higher temperatures (80–100°C) accelerate cyclization .
- Catalyst Selection : K₂CO₃ or Et₃N improves coupling efficiency in amide bond formation .
Q. What computational methods predict the compound’s biological targets and mechanism of action?
- Molecular Docking : Tools like AutoDock Vina assess binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs) by simulating interactions with the quinazoline core and sulfanylidene group .
- Density Functional Theory (DFT) : Calculates electron distribution in the sulfanylidene group to predict redox behavior or nucleophilic attack sites .
- QSAR Modeling : Correlates structural features (e.g., Cl-substituent position) with bioactivity data from analogues .
Q. How can contradictory bioactivity data in pharmacological assays be resolved?
- Dose-Response Re-evaluation : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .
Q. What strategies enhance the compound’s metabolic stability without compromising activity?
- Isosteric Replacement : Substitute the sulfanylidene group with a sulfone (C=SO₂) to reduce glutathione-mediated oxidation .
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., in the ethyl linker) to slow CYP450 metabolism .
- Prodrug Design : Mask polar groups (e.g., amide) with ester linkages for improved membrane permeability .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize analogues with variations in the quinazoline ring (e.g., replacing oxygen in the dioxolo group with sulfur) .
- Side-Chain Optimization : Test alkyl vs. aryl substitutions on the ethyl linker to balance lipophilicity and solubility .
- Bioisosteric Swaps : Replace the 4-chlorophenyl group with trifluoromethyl or methoxy groups to assess steric/electronic effects .
Q. What in vitro assays are most suitable for evaluating its pharmacokinetic properties?
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and monitor degradation via HPLC .
- CYP Inhibition : Fluorogenic assays using recombinant CYP3A4/2D6 enzymes to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and readout methods (e.g., fluorescence vs. luminescence) .
- Batch Purity Verification : Re-test activity using batches validated by HPLC (>99% purity) to exclude impurity-driven effects .
- Positive Controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
